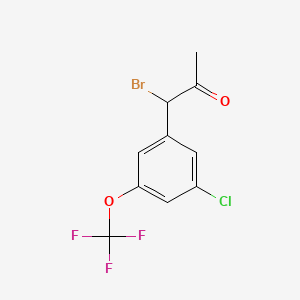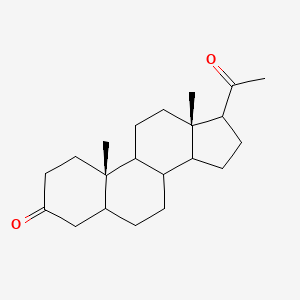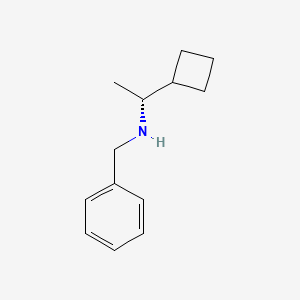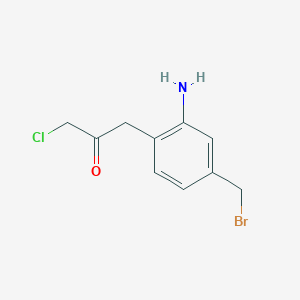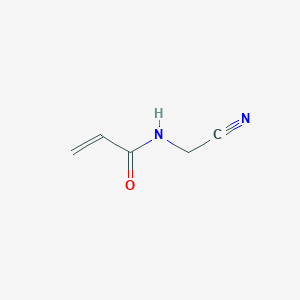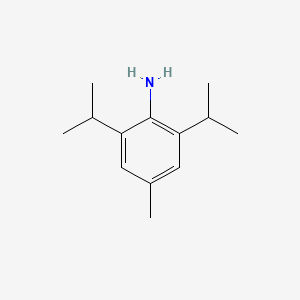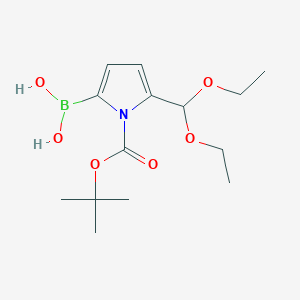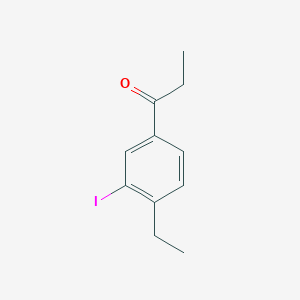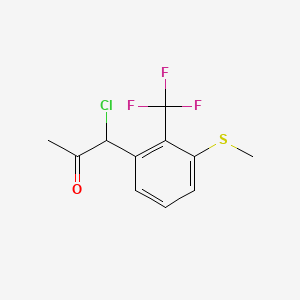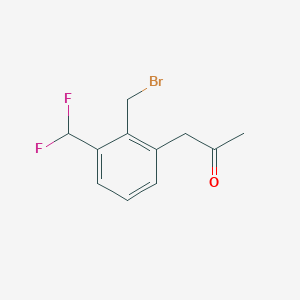
(S)-5-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidin-2-ones. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidin-2-one core. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Another method involves the photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This green and efficient reaction route does not require the use of metals and can be carried out under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the desired application of the compound.
化学反応の分析
Types of Reactions
(S)-5-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group and other substituents can undergo substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and the nature of the reagents used.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These products can have different chemical and physical properties, making them useful for various applications.
科学的研究の応用
(S)-5-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological molecules.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of (S)-5-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to (S)-5-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one include other pyrrolidin-2-one derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific trifluoromethyl substitution and its (S) stereochemistry. These features confer unique chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H10F3NO |
|---|---|
分子量 |
229.20 g/mol |
IUPAC名 |
(5S)-5-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(16)15-9/h1-4,9H,5-6H2,(H,15,16)/t9-/m0/s1 |
InChIキー |
SVOVPMZVCNPKDC-VIFPVBQESA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C2=CC=C(C=C2)C(F)(F)F |
正規SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



